(E)-methyl 2-((2-cyano-2-(4-(naphthalen-2-yl)thiazol-2-yl)vinyl)amino)benzoate
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Overview
Description
(E)-methyl 2-((2-cyano-2-(4-(naphthalen-2-yl)thiazol-2-yl)vinyl)amino)benzoate is a complex organic compound that features a naphthalene ring, a thiazole ring, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 2-((2-cyano-2-(4-(naphthalen-2-yl)thiazol-2-yl)vinyl)amino)benzoate typically involves multi-step organic reactions. One common method includes the condensation of 2-cyano-2-(4-(naphthalen-2-yl)thiazol-2-yl)vinylamine with methyl 2-aminobenzoate under specific conditions to ensure the formation of the desired E-isomer. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 2-((2-cyano-2-(4-(naphthalen-2-yl)thiazol-2-yl)vinyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with a palladium catalyst.
Substitution: NaOCH3 in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoates or thiazoles.
Scientific Research Applications
Chemistry
In chemistry, (E)-methyl 2-((2-cyano-2-(4-(naphthalen-2-yl)thiazol-2-yl)vinyl)amino)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its structural features make it suitable for investigating the mechanisms of various biological processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (E)-methyl 2-((2-cyano-2-(4-(naphthalen-2-yl)thiazol-2-yl)vinyl)amino)benzoate involves its interaction with specific molecular targets. The cyano group and thiazole ring are key functional groups that enable binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, depending on its binding affinity and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)benzoate
- Methyl 2-((2-cyano-2-(4-(naphthalen-1-yl)thiazol-2-yl)vinyl)amino)benzoate
Uniqueness
(E)-methyl 2-((2-cyano-2-(4-(naphthalen-2-yl)thiazol-2-yl)vinyl)amino)benzoate is unique due to the specific positioning of the naphthalene ring and the E-configuration of the vinyl group. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-[[(E)-2-cyano-2-(4-naphthalen-2-yl-1,3-thiazol-2-yl)ethenyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O2S/c1-29-24(28)20-8-4-5-9-21(20)26-14-19(13-25)23-27-22(15-30-23)18-11-10-16-6-2-3-7-17(16)12-18/h2-12,14-15,26H,1H3/b19-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBWVALLKAPHCC-XMHGGMMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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